(S)-3-(Boc-amino)-2-fluoropropanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

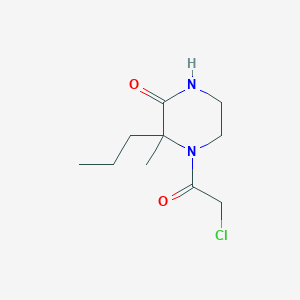

“(S)-3-(Boc-amino)-2-fluoropropanoic Acid” is a compound that involves the use of a Boc (tert-butoxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This compound also involves a fluorine atom, which can be significant in the synthesis of peptides and a wide range of other molecules .

Synthesis Analysis

The synthesis of this compound likely involves the use of Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base to add the Boc groups to the amino acids . Amino acid fluorides are viable tools for the synthesis of peptides, peptidomimetics, and enantiopure heterocycles .Molecular Structure Analysis

The molecular structure of this compound involves an amino acid with a Boc protecting group and a fluorine atom. The Boc group protects the terminal amine of the peptide during synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the addition of the Boc group to the amino acid using Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The use of amino acid fluorides in the synthesis of peptides and other molecules is also significant .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by the amino acid, the Boc protecting group, and the fluorine atom. Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids and Peptides

The development of novel synthesis methods for fluorinated amino acids, such as (S)-3-(Boc-amino)-2-fluoropropanoic Acid, has facilitated the exploration of their role in peptide structure and function. These amino acids serve as important building blocks in medicinal chemistry due to their unique properties, including enhanced metabolic stability and altered bioactivity. For instance, the synthesis of N-Boc-protected 3-fluoroproline derivatives has been explored to study the cis/trans isomerization of the prolyl peptide bond, highlighting their utility in probing protein folding and stability (Demange et al., 2001).

Investigation of β-Peptides

The preparation and structural analysis of β-peptides incorporating geminally disubstituted β-amino acids, derived from (S)-3-(Boc-amino)-2-fluoropropanoic Acid, have shown that these peptides do not conform to the secondary structural patterns previously known for β-peptides. This research opens new avenues for the design of peptidomimetics with unique structural and functional properties (Seebach et al., 1998).

Development of Foldameric β-Sheets

Fluoro-aryl substituted α,β2,3-peptides, synthesized from derivatives of (S)-3-(Boc-amino)-2-fluoropropanoic Acid, have been studied for their ability to form stable antiparallel β-sheet structures. These structures are of interest for their potential applications in modulating protein-protein interactions, offering a pathway to the development of new therapeutic agents (Bucci et al., 2019).

Exploration of Peptide Reactivity and Structure

Research into the synthesis and reactivity of fluorinated cyclic amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, reveals their potential as versatile building blocks in the design of novel peptides and peptidomimetics. These compounds are valuable for exploring the effects of fluorination on peptide reactivity, stability, and conformation (Van Hende et al., 2009).

Stereoselective Preparation of Fluoro Amino Acids

The stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives demonstrates the importance of (S)-3-(Boc-amino)-2-fluoropropanoic Acid in generating amino acids with specific stereochemical configurations. These derivatives have been successfully incorporated into various peptides, showcasing the role of fluorinated amino acids in influencing peptide structure and function (Yoshinari et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCZGVVXISNFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Boc-amino)-2-fluoropropanoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)